
3-(2-Biphenyl)-1-propene
Overview
Description
3-(2-Biphenyl)-1-propene is an unsaturated hydrocarbon featuring a biphenyl group attached to a propenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl)-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.
Chemical Reactions Analysis
Electrophilic Addition Reactions
The double bond in 3-(2-Biphenyl)-1-propene participates in electrophilic addition reactions. For example:
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Hydrohalogenation : Reacts with HBr or HCl to yield 2-bromo- or 2-chloro-3-(2-biphenyl)propane. Steric hindrance from the biphenyl group directs regioselectivity, favoring anti-Markovnikov addition12.
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Halogenation : Bromination with N-bromosuccinimide (NBS) under radical conditions generates 3-(2-Biphenyl)-2-bromo-1-propene, a key intermediate for cross-coupling reactions1.
Oxidation Reactions
The propene chain undergoes oxidation under controlled conditions:
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Ozonolysis : Cleavage of the double bond produces biphenyl-2-carbaldehyde and formaldehyde as primary products34.
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Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide, which can undergo ring-opening reactions with nucleophiles5.
Table 1: Oxidation Reaction Conditions and Products
Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
---|---|---|---|---|
Ozonolysis | O₃, CH₂Cl₂, -78°C | Biphenyl-2-carbaldehyde | 82 | 3 |
Epoxidation | mCPBA, CHCl₃, 25°C | 2-(2-Biphenyl)propylene oxide | 67 | 5 |
Transition Metal-Catalyzed Coupling Reactions
The biphenyl moiety facilitates participation in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids forms extended biphenyl systems. For example, coupling with phenylboronic acid yields 2,2'-diphenylbiphenyl56.
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Heck Reaction : Arylation of the propene chain using aryl halides and Pd catalysts produces stilbene derivatives5.
Mechanistic Insight :
The Suzuki-Miyaura reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond56. Steric effects from the biphenyl group slow transmetalation but enhance regioselectivity.
Radical Reactions
Under radical-initiated conditions:
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Polymerization : Initiators like AIBN (azobisisobutyronitrile) induce polymerization, forming polymers with biphenyl side chains. The biphenyl group stabilizes propagating radicals, enhancing polymer molecular weight7.
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Hydrogen Abstraction : Reacts with tert-butoxy radicals to form allylic radicals, which dimerize or react further4.
Thermal and Photochemical Reactions
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Diels-Alder Cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., furan) under thermal conditions, yielding bicyclic adducts5.
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[2+2] Photocycloaddition : UV irradiation in the presence of maleic anhydride forms cyclobutane derivatives3.
Table 2: Thermal and Photochemical Reaction Parameters
Reaction Type | Conditions | Products | Selectivity | Reference |
---|---|---|---|---|
Diels-Alder | 120°C, toluene | Bicyclo[4.3.0]nonene derivative | 85% endo | 5 |
[2+2] Cycloaddition | UV (254 nm), CH₂Cl₂ | Cyclobutane adduct | 73 | 3 |
Acid-Catalyzed Reactions
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Hydration : Sulfuric acid catalyzes the addition of water to form 3-(2-Biphenyl)-2-propanol. The reaction follows Markovnikov orientation due to carbocation stability2.
-
Friedel-Crafts Alkylation : Reacts with benzene derivatives in the presence of AlCl₃ to form polyaromatic hydrocarbons7.
Reduction Reactions
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 3-(2-Biphenyl)propane. The biphenyl group slows reaction kinetics due to steric effects7.
-
Hydroboration-Oxidation : BH₃·THF followed by H₂O₂/NaOH produces anti-Markovnikov alcohol1.
Reaction Kinetics and Thermodynamics
Scientific Research Applications
3-(2-Biphenyl)-1-propene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the propene chain may undergo metabolic transformations.
Comparison with Similar Compounds
3-(1-Adamantyl)-1-propene
Structural Differences : Replaces the biphenyl group with a bulky adamantane cage, enhancing steric hindrance and thermal stability .
3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one
Structural Differences : Contains a ketone and hydroxyl group on the propenyl chain, introducing polarity and hydrogen-bonding capacity .
Properties :
- Unlike 3-(2-Biphenyl)-1-propene, this compound’s reactivity is dominated by its enone system, enabling participation in Michael additions or photochemical reactions .
Fluorinated 1-Propene Derivatives
Examples :
- 1-Propene, 1,1,2,3,3,3-hexafluoro- (CAS 25067-11-2): A fluorinated monomer used in thermoplastic elastomers .
- 3-[ethyl(perfluorooctyl)amino]-1-propanesulfonic acid sodium salt (CAS 89685-61-0): A surfactant with extreme thermal and chemical resistance .
Comparison :
- Fluorinated propenes exhibit superior chemical inertness and hydrophobicity compared to this compound.
- Applications diverge: fluorinated derivatives are used in coatings and surfactants, whereas biphenyl derivatives may prioritize structural rigidity .
Chlorinated 1-Propene Derivatives
Examples :
- 1-Propene, 1,3-dichloro- (CAS 78-88-6): A volatile intermediate in polymer and agrochemical synthesis .
Comparison :
- Chlorinated propenes are smaller and more reactive, favoring chain-growth polymerization.
- Environmental and toxicity concerns (e.g., BPA alternatives in ) highlight a regulatory advantage for this compound if it exhibits lower ecotoxicity .
Biological Activity
3-(2-Biphenyl)-1-propene, also known as biphenylpropene, is a compound with notable biological activities that have been explored in various scientific studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
Chemical Formula : C₁₅H₁₄
CAS Number : 41658-35-9
Molecular Weight : 206.27 g/mol
The structure of this compound features a propene group attached to a biphenyl moiety, which contributes to its unique chemical and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The biphenyl structure may enhance hydrophobic interactions with microbial membranes, leading to increased permeability and cell death.
Anticancer Effects
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The biphenyl group can interact with specific receptors or enzymes involved in tumor progression, potentially inhibiting cancer cell growth .
The biological effects of this compound are believed to arise from its ability to interact with cellular targets:
- Enzyme Interaction : The compound may inhibit specific enzymes crucial for cellular metabolism and proliferation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, influencing processes such as apoptosis and inflammation .
- Hydrophobic Interactions : The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its biological efficacy.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial potential.
- Anticancer Research : In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Biphenyl)-1-propene, and how can researchers optimize yield?
- Methodological Answer :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between biphenyl boronic acids and allylic halides, as demonstrated for structurally similar alkenes (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) .
- Catalytic systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning to reduce steric hindrance from the biphenyl group.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (9:1) is effective for isolating non-polar derivatives .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Combine H/C NMR (CDCl₃ solvent) to confirm alkene geometry and biphenyl substitution patterns. Compare with PubChem or NIST data for analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) .
- Computational modeling : Use Gaussian or ORCA for DFT calculations to predict bond lengths and electron density distribution, referencing InChI keys from PubChem .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as recommended for structurally related alkenes (e.g., 2-Biphenylyl Glycidyl Ether) .
- Ventilation : Use fume hoods for reactions involving volatile intermediates. Store the compound in airtight containers under inert gas (N₂/Ar) .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer :
- Chromatography : Employ GC-MS or HPLC with UV detection (λ = 254 nm) to identify impurities.
- Melting point analysis : Compare observed values with literature data (if crystalline derivatives are prepared) .
Q. What are the key applications of this compound in material science?
- Methodological Answer :
- Polymer precursors : Incorporate into styrene derivatives for rigid, aromatic-rich polymers. Monitor thermal stability via TGA (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene applications) .
Advanced Research Questions
Q. How can computational tools predict reaction pathways for this compound in complex syntheses?
- Methodological Answer :
- Retrosynthetic analysis : Use databases like Reaxys or Pistachio to identify feasible precursors and reaction templates .
- Mechanistic studies : Apply DFT (B3LYP/6-31G*) to model transition states for electrophilic additions or cycloadditions .
Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Data cross-validation : Compare NMR shifts across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions .
- Isotopic labeling : Use H or C-labeled compounds to confirm peak assignments in crowded spectra .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature control : Lower reaction temperatures (0–5°C) reduce radical-mediated polymerization of the alkene moiety .
- Protecting groups : Introduce tert-butyl or silyl groups to shield reactive sites during multi-step syntheses .
Q. How to design bioactivity studies for this compound in medicinal chemistry?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), referencing structural analogs like benzophenones .
- In vitro assays : Test cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., HeLa) with dose-response curves .
Q. What methodologies address discrepancies in thermodynamic data for this compound?
- Methodological Answer :
- Calorimetry : Perform DSC to measure enthalpy changes during phase transitions and compare with computational predictions (e.g., Gaussian thermochemistry) .
- Peer review : Submit data to open-access repositories (e.g., Zenodo) for community validation, avoiding non-peer-reviewed sources like BenchChem .
Properties
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 | |
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-35-9 | |
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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